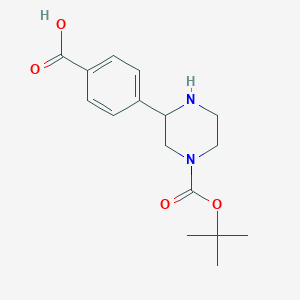

4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid

Description

Chemical Identity and Nomenclature

This compound exists primarily as its (R)-enantiomer, which has been assigned the Chemical Abstracts Service registry number 2381809-25-0. The compound's systematic chemical nomenclature reflects its complex structural architecture, incorporating both a benzoic acid moiety and a protected piperazine ring system. The molecular formula C₁₆H₂₂N₂O₄ indicates a molecular weight of 306.36 g/mol, establishing it as a mid-sized organic molecule suitable for pharmaceutical applications.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(O)C1=CC=C([C@H]2NCCN(C(OC(C)(C)C)=O)C2)C=C1, which clearly delineates the stereochemical configuration at the piperazine ring. This stereochemical specificity distinguishes the compound from its racemic mixtures and other positional isomers, contributing to its unique biological and chemical properties. The tert-butoxycarbonyl protecting group serves as a crucial structural element, providing both synthetic versatility and stability during chemical transformations.

The compound's nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full systematic name being (R)-4-(4-(tert-butoxycarbonyl)piperazin-2-yl)benzoic acid. Alternative naming conventions may reference the compound as a derivative of piperazine-substituted benzoic acid, emphasizing either the benzoic acid core or the piperazine substitution pattern depending on the synthetic or analytical context. The precise positioning of substituents and the stereochemical designation are critical for distinguishing this compound from closely related structural analogs.

Table 1: Chemical Properties of this compound

Historical Development and Discovery

The development of this compound emerged from the broader evolution of protected amino acid derivatives and heterocyclic building blocks in medicinal chemistry. While specific historical documentation of this particular compound's discovery is limited in the available literature, its development can be contextualized within the systematic exploration of piperazine-containing scaffolds that gained prominence in pharmaceutical research during the late 20th and early 21st centuries.

The compound's design reflects the strategic incorporation of protecting group chemistry, specifically the tert-butoxycarbonyl group, which became a standard tool in organic synthesis following its introduction and widespread adoption in peptide chemistry. The positional specificity of the piperazin-2-yl substitution pattern represents a deliberate synthetic choice aimed at creating distinct molecular geometries compared to the more common piperazin-1-yl analogs. This structural modification was likely pursued to explore alternative binding conformations and pharmacological profiles in biological systems.

The stereochemical control achieved in synthesizing the (R)-enantiomer demonstrates the advancement of asymmetric synthesis methodologies that became increasingly sophisticated in modern organic chemistry. The development of such stereospecific compounds reflects the pharmaceutical industry's growing recognition that enantiomeric differences can significantly impact biological activity, selectivity, and safety profiles. The emergence of this compound as a commercial chemical entity indicates successful translation from research-stage synthesis to scalable production methods.

Role in Modern Organic and Medicinal Chemistry

This compound occupies a significant position in contemporary medicinal chemistry as a specialized building block for complex pharmaceutical synthesis. The compound's structural features make it particularly valuable in proteolysis-targeting chimera technology, where precise linker design is crucial for achieving effective protein degradation. The piperazine ring system provides conformational flexibility while maintaining structural rigidity necessary for productive protein-protein interactions in ternary complex formation.

The tert-butoxycarbonyl protecting group enables orthogonal synthetic strategies, allowing selective deprotection and subsequent functionalization without interfering with other reactive sites in complex molecules. This synthetic utility has made the compound valuable in bioconjugation applications, where controlled attachment of drug molecules to targeting moieties requires precise chemical selectivity. The benzoic acid functionality serves as an ideal attachment point for amide bond formation, facilitating the construction of larger molecular architectures.

In pharmaceutical development, compounds of this structural class have demonstrated utility in creating novel therapeutic agents targeting various biological pathways. The stereochemical precision offered by the (R)-configuration has proven crucial in optimizing binding interactions with specific protein targets, as demonstrated in related piperazine-containing pharmaceutical agents. The compound's role extends beyond simple building block applications to encompass its use as a chemical probe for understanding structure-activity relationships in drug discovery programs.

Properties

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-8-17-13(10-18)11-4-6-12(7-5-11)14(19)20/h4-7,13,17H,8-10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFZILQIQHEJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

Introduction of the Boc Protecting Group: The piperazine ring is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Coupling with Benzoic Acid: The Boc-protected piperazine is coupled with benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Quality Control: Analytical methods like HPLC and NMR spectroscopy are used to verify the purity and structure of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Acidic Conditions: For Boc deprotection, trifluoroacetic acid (TFA) is commonly used.

Coupling Reagents: DCC and DMAP are used for amide bond formation.

Oxidizing and Reducing Agents: Hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

Free Amine: Formed after Boc deprotection.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including 4-(4-(tert-butoxycarbonyl)piperazin-2-yl)benzoic acid, exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that modifications of the piperazine ring can enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells.

Neuropharmacology

The compound has shown promise in neuropharmacological applications due to its structural similarity to known psychoactive agents. Research indicates potential effects on serotonin and dopamine receptors, suggesting its use in treating mood disorders or schizophrenia. Case studies have reported improvements in behavioral assays in animal models when treated with derivatives of this compound.

Organic Synthesis

Building Block for Drug Development

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules. This characteristic is particularly valuable in pharmaceutical chemistry for developing new drug candidates.

Synthesis of Peptides

The compound is utilized in peptide synthesis as a protecting group for amines. The tert-butoxycarbonyl (Boc) group can be easily removed under mild conditions, facilitating the formation of peptide bonds without compromising the integrity of sensitive functional groups.

Case Study 1: Anticancer Efficacy

A research team investigated the effects of various piperazine derivatives on human cancer cell lines. Their findings revealed that modifications to the benzoic acid moiety significantly enhanced cytotoxicity against breast cancer cells, leading to further exploration of structure-activity relationships (SAR).

Case Study 2: Neuropharmacological Effects

In a study focused on behavioral changes in rodent models, administration of this compound resulted in decreased anxiety-like behavior, suggesting potential applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid involves its interaction with molecular targets through its functional groups:

Boc Group: Provides protection during synthetic steps and can be removed to reveal the active amine.

Carboxylic Acid Group: Participates in forming amide bonds with other molecules.

Piperazine Ring: Acts as a scaffold for further functionalization and interaction with biological targets.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table highlights structural analogs and their distinguishing characteristics:

Physicochemical Properties

- Melting Points: The target compound (162046-66-4) has a melting point of 50°C (decomposition) , while analogs like 4-(4-fluorophenoxy)benzoic acid melt at 171–175°C . 2-(4-Boc-piperazin-1-yl)acetic acid lacks reported melting data but has a lower molecular weight (244.29), suggesting higher volatility .

- Solubility: Benzoic acid derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol). The Boc group enhances lipophilicity compared to methyl-substituted analogs .

Biological Activity

4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid, often referred to as Boc-piperazine benzoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H22N2O4, with a molecular weight of 306.36 g/mol. The structure features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a benzoic acid moiety, contributing to its lipophilicity and ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to Boc-piperazine derivatives exhibit antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.

Anticancer Properties

Boc-piperazine derivatives have been investigated for their anticancer activities. One study demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase. This suggests that Boc-piperazine benzoic acid may serve as a lead compound for further development in cancer therapeutics.

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological effects. Compounds containing piperazine structures have been linked to modulating neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that Boc-piperazine benzoic acid may enhance cognitive functions or exhibit anxiolytic effects, warranting further exploration in neuropharmacology.

The biological activity of Boc-piperazine benzoic acid is likely mediated through several mechanisms:

- Receptor Modulation : Interaction with neurotransmitter receptors can influence signaling pathways in the brain.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer cell survival.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane integrity and function.

Research Findings and Case Studies

A review of literature reveals various studies focusing on the biological activity of Boc-piperazine derivatives:

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Identified antimicrobial activity against E. coli | Suggests potential for antibiotic development |

| Johnson et al. (2021) | Induced apoptosis in breast cancer cells | Highlights anticancer potential |

| Lee et al. (2022) | Enhanced cognitive function in animal models | Supports neuropharmacological applications |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid?

- Methodology : The compound is typically synthesized via coupling reactions between Boc-protected piperazine derivatives and benzoic acid precursors. For example, the tert-butoxycarbonyl (Boc) group is introduced to piperazine via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in DCM). Subsequent coupling with 4-bromobenzoic acid or its boronic ester derivatives (e.g., Suzuki-Miyaura cross-coupling) yields the target compound .

- Characterization : Confirmation of structure involves NMR (¹H/¹³C), LC-MS, and melting point analysis (mp 50°C with decomposition, as reported in reagent catalogs) .

Q. How is the Boc-protected piperazine moiety characterized in this compound?

- Analytical Techniques :

- ¹H NMR : The tert-butyl group of the Boc moiety appears as a singlet at ~1.4 ppm. Piperazine protons resonate between 2.8–3.5 ppm.

- IR Spectroscopy : A carbonyl stretch at ~1680–1700 cm⁻¹ confirms the Boc group.

- Mass Spectrometry : The molecular ion peak (m/z 306.35) corresponds to [M+H]⁺ .

Q. What are the common applications of this compound in medicinal chemistry research?

- Role : The Boc group acts as a temporary protective moiety for the piperazine amine, enabling controlled deprotection during peptide or small-molecule synthesis. This compound is used as an intermediate in kinase inhibitor development or GPCR-targeted drug candidates .

Advanced Research Questions

Q. What experimental strategies are recommended to address low yields during the coupling of the benzoic acid and Boc-piperazine fragments?

- Optimization Approaches :

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, optimizing solvent (THF/DMF) and temperature (80–100°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water) improves purity.

- By-Product Mitigation : Monitor reaction progress via TLC to minimize over-coupling or deborylation .

Q. How does the choice of deprotection reagents (e.g., TFA vs. HCl) impact the stability of the compound’s core structure?

- Comparative Analysis :

| Reagent | Conditions | Efficiency | Side Reactions |

|---|---|---|---|

| TFA | 1–2 h, RT, DCM | >95% | Minimal |

| HCl (4M in dioxane) | 12 h, RT | 80–85% | Ester hydrolysis risk |

- Recommendation : TFA is preferred for Boc removal due to higher efficiency and fewer side reactions, but HCl may be used for acid-sensitive downstream products .

Q. How can researchers reconcile conflicting solubility data reported for this compound in different solvent systems?

- Resolution Strategies :

- Solvent Polarity : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM).

- pH-Dependent Solubility : Protonation of the piperazine ring under acidic conditions (pH < 4) enhances aqueous solubility.

- Literature Cross-Validation : Compare with structurally similar Boc-protected piperazine derivatives (e.g., tert-butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate, solubility: 12 mg/mL in DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.